molecular formula C18H18BrN3O2 B2839215 2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzamide CAS No. 2034543-32-1

2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzamide

Cat. No. B2839215
CAS RN: 2034543-32-1
M. Wt: 388.265
InChI Key: RWDKZUZPSTWOIV-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a derivative of benzamide and has a molecular formula of C20H19BrN4O2.

Scientific Research Applications

Intermolecular Interactions and Structural Analysis

The study of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, a closely related compound, provides insights into the intermolecular interactions and structural characteristics of antipyrine-like derivatives. X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations reveal that the crystal packing of these compounds is mainly stabilized by N–H⋯O and C–H⋯O hydrogen bonds, with additional C–H⋯π and lone pair⋯π contacts observed. These interactions contribute to the stability of the molecular assemblies, with hydrogen bonding playing a significant role. The findings suggest that similar compounds, including the one , may exhibit specific intermolecular interactions and structural motifs critical for their potential applications in materials science and molecular engineering (Saeed et al., 2020).

Synthesis and Reactivity

The synthesis and reactivity of compounds related to 2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzamide have been explored in various studies. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent transformation into 2-(furan-2-yl)benzo[e][1,3]benzothiazole, followed by electrophilic substitution reactions, demonstrate the compound's versatility as a precursor for novel derivatives. Such studies highlight the potential for synthesizing a wide range of bioactive and structurally diverse compounds from similar benzamide derivatives (Aleksandrov & El’chaninov, 2017).

Antiprotozoal Activity

Research on compounds structurally similar to 2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzamide, such as 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, has shown promising antiprotozoal activity. These compounds have demonstrated significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential applications in developing new treatments for protozoal infections (Ismail et al., 2004).

properties

IUPAC Name

2-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O2/c1-12-10-13(2)22(21-12)16(17-8-5-9-24-17)11-20-18(23)14-6-3-4-7-15(14)19/h3-10,16H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDKZUZPSTWOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2=CC=CC=C2Br)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzamide

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